2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride
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Overview
Description
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride is a chemical compound with the molecular formula C9H19N3O.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a methylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of Pd/C under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product is obtained by heating the intermediate in hydrochloric ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminocyclohexyl group and a methylacetamide moiety sets it apart from other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
2-[(4-aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11-9(13)6-12-8-4-2-7(10)3-5-8;;/h7-8,12H,2-6,10H2,1H3,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFIWWBBOJGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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